molecular formula C10H5BrF3NO2 B8294296 6-bromo-5-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one

6-bromo-5-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one

Cat. No.: B8294296
M. Wt: 308.05 g/mol
InChI Key: JANBWDAFBYOJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-5-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one is a useful research compound. Its molecular formula is C10H5BrF3NO2 and its molecular weight is 308.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

6-bromo-5-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H5BrF3NO2/c11-5-1-2-6-8(9(5)17)4(10(12,13)14)3-7(16)15-6/h1-3,17H,(H,15,16)

InChI Key

JANBWDAFBYOJDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C=C2C(F)(F)F)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one (4.38 g, 19.1 mmol) and diisopropylamine (14 mL, 100 mmol) in 100 mL EtOAc was added a solution of N-bromosuccinimide (3.74 g, 21.0 mmol) in 70 mL EtOAc at −10° C. over 30 min. The reaction mixture was stirred for 1 h, then acidified to pH 1 by the addition of 6M HCl. The mixture was extracted with EtOAc (3×150 mL) and the combined organic layers were washed with brine (200 mL), dried over MgSO4, filtered and concentrated under reduced pressure. Recrystallization from chloroform:hexanes afforded 4.5 g (77%) of 6-bromo-5-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one, an off-white solid. Rf0.4 (1:1 EtOAc:hexanes); 1H NMR (400 MHz, acetone-d6) δ 11.1 (broad s, 1H), 8.75 (broad s, 1H), 7.76 (d, 1H, J=8.8), 7.04 (d, 1H, J=8.8), 6.98 (s, 1H).
Name
5-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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